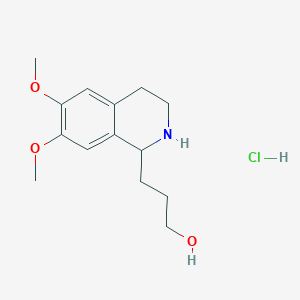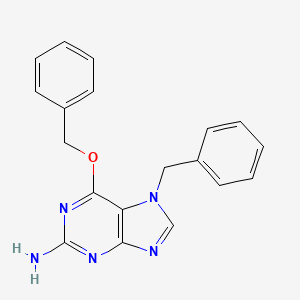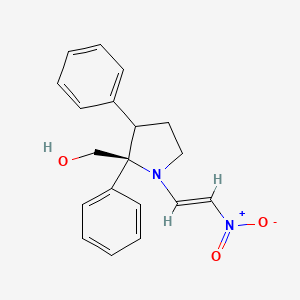
((2S)-1-(-2-Nitrovinyl)-2,3-diphenylpyrrolidin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((2S)-1-(-2-Nitrovinyl)-2,3-diphenylpyrrolidin-2-yl)methanol is a complex organic compound with a unique structure that includes a pyrrolidine ring, a nitrovinyl group, and two phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2S)-1-(-2-Nitrovinyl)-2,3-diphenylpyrrolidin-2-yl)methanol typically involves multi-step organic reactions. One common method includes the initial formation of the pyrrolidine ring, followed by the introduction of the nitrovinyl group and the phenyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
((2S)-1-(-2-Nitrovinyl)-2,3-diphenylpyrrolidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are common.
Substitution: Conditions may include the use of Lewis acids or bases to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce amines.
科学的研究の応用
Chemistry
In chemistry, ((2S)-1-(-2-Nitrovinyl)-2,3-diphenylpyrrolidin-2-yl)methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing the activity of specific enzymes and understanding their roles in various biological processes.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its ability to undergo various chemical transformations makes it a versatile starting material for the synthesis of drug candidates.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer science and materials engineering.
作用機序
The mechanism of action of ((2S)-1-(-2-Nitrovinyl)-2,3-diphenylpyrrolidin-2-yl)methanol involves its interaction with specific molecular targets. The nitrovinyl group can participate in electron transfer reactions, while the pyrrolidine ring and phenyl groups can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects.
類似化合物との比較
Similar Compounds
- ((2S)-1-(-2-Nitrovinyl)-2,3-diphenylpyrrolidin-2-yl)ethanol
- ((2S)-1-(-2-Nitrovinyl)-2,3-diphenylpyrrolidin-2-yl)propanol
Uniqueness
((2S)-1-(-2-Nitrovinyl)-2,3-diphenylpyrrolidin-2-yl)methanol is unique due to its specific stereochemistry and the presence of both nitrovinyl and phenyl groups These features give it distinct chemical and biological properties compared to similar compounds
特性
分子式 |
C19H20N2O3 |
|---|---|
分子量 |
324.4 g/mol |
IUPAC名 |
[(2S)-1-[(E)-2-nitroethenyl]-2,3-diphenylpyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C19H20N2O3/c22-15-19(17-9-5-2-6-10-17)18(16-7-3-1-4-8-16)11-12-20(19)13-14-21(23)24/h1-10,13-14,18,22H,11-12,15H2/b14-13+/t18?,19-/m1/s1 |
InChIキー |
PEXQWTCSIYPIAC-LXFGGSPOSA-N |
異性体SMILES |
C1CN([C@](C1C2=CC=CC=C2)(CO)C3=CC=CC=C3)/C=C/[N+](=O)[O-] |
正規SMILES |
C1CN(C(C1C2=CC=CC=C2)(CO)C3=CC=CC=C3)C=C[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


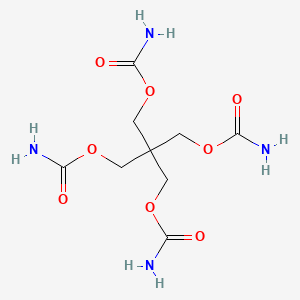
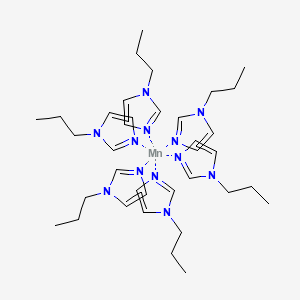
![1-[1-(2-Butoxypropoxy)propan-2-yloxy]propan-2-ol](/img/structure/B13755399.png)
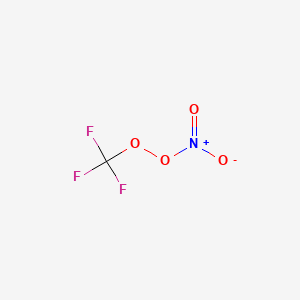
![Ethyl 4-aminoisoxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B13755411.png)

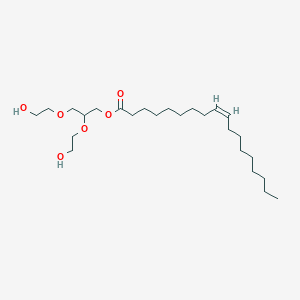


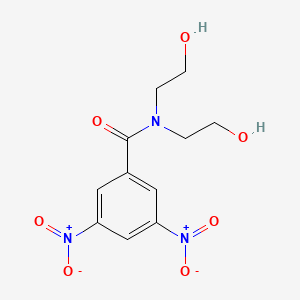
![Pyrrolo[1,2-A]quinoxalin-4-amine](/img/structure/B13755454.png)
![4-isopropyl-1-methyl-1H-pyrazolo[4,3-b]pyridin-5(4H)-one](/img/structure/B13755455.png)
